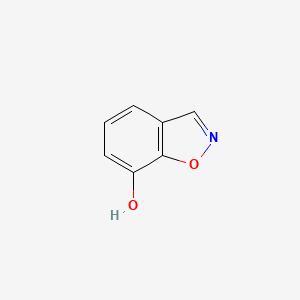

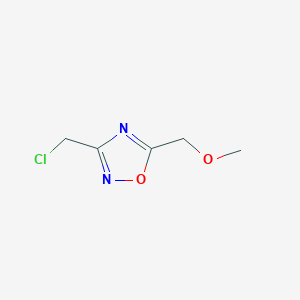

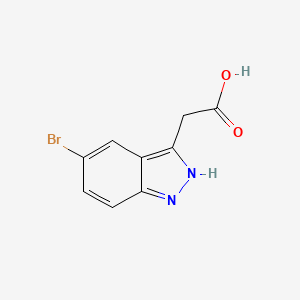

![molecular formula C7H4BrNO B1288781 4-Bromobenzo[D]oxazole CAS No. 217326-65-3](/img/structure/B1288781.png)

4-Bromobenzo[D]oxazole

Übersicht

Beschreibung

4-Bromobenzo[d]oxazole is a brominated oxazole derivative, a class of heterocyclic aromatic organic compounds containing a five-membered ring composed of an oxygen atom, a nitrogen atom, and three carbon atoms. The bromine atom at the 4-position on the benzene ring is a significant feature that influences the chemical and physical properties of the compound. These types of compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated oxazole derivatives can be complex and often involves multiple steps. For instance, the synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides has been achieved using solar photo-thermochemical C(sp3)–H bromination in a specially designed reactor . This method is considered greener and provides a range of isolated yields. Similarly, the synthesis of 4,8-dibromobenzo[1,2-d;4,5-d']bistriazole and its derivatives, which are structurally related to 4-Bromobenzo[d]oxazole, involves a one-pot synthesis followed by alkylation and Stille coupling, indicating the versatility of brominated compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated oxazoles has been studied using various spectroscopic and computational methods. For example, the crystal structure of a related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was determined using single-crystal X-ray diffraction, and its vibrational spectroscopy was analyzed using FT-IR and FT-Raman spectral analysis . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions of brominated oxazoles.

Chemical Reactions Analysis

Brominated oxazoles can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, the bromo-directed N-2 alkylation of NH-1,2,3-triazoles leads to the synthesis of poly-substituted 1,2,3-triazoles, showcasing the reactivity of brominated heterocycles . Additionally, the synthesis of 4-Bromomethyl-2-chlorooxazole and its subsequent cross-coupling reactions to make a range of 2,4-disubstituted oxazoles demonstrate the versatility of brominated oxazoles in forming new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazoles are influenced by the bromine substitution pattern. For example, the solubility of bromobenzotriazoles, which are structurally similar to bromobenzo[d]oxazoles, decreases with an increase in the number of bromine atoms, and the pattern of substitution significantly modulates their physicochemical properties . The electronic effects of different substitution sites lead to variations in pKa values and influence the hydration of these compounds. Furthermore, the synthesis and characterization of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provide insights into the molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects of such compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Biological Interest

4-Bromobenzo[d]oxazole serves as a precursor in the synthesis of various biologically active compounds, highlighting its importance in medicinal chemistry. Research emphasizes the development of new procedures to access compounds with significant therapeutic potential, such as 2-guanidinobenzazoles. These compounds display diverse biological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis, showcasing the broad pharmacological applications of derivatives synthesized from 4-Bromobenzo[d]oxazole (Rosales-Hernández et al., 2022).

Oxazole Scaffold in Therapeutic Agents

The oxazole scaffold, closely related to 4-Bromobenzo[d]oxazole, is instrumental in the design and development of new therapeutic agents. Oxazoles exhibit anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. Their structural flexibility allows them to target various molecular mechanisms, making the oxazole ring an attractive moiety for developing clinically relevant therapeutic agents (Kaur et al., 2018).

Phosphorylated Derivatives of Azoles

Research into the synthesis and transformation of phosphorylated 1,3-azoles, including oxazoles, reveals significant chemical and biological properties. These derivatives exhibit a range of biological activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects. The synthesis of these compounds involves various chemical reactions, underscoring the role of 4-Bromobenzo[d]oxazole and its derivatives in creating pharmacologically active molecules (Abdurakhmanova et al., 2018).

Conversion into CNS Active Drugs

The conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent central nervous system (CNS) acting drugs is a notable area of research. Given the structural similarity and synthetic pathways shared with 4-Bromobenzo[d]oxazole, this research highlights the potential for developing new CNS drugs. This includes exploring common synthesis pathways and evaluating their CNS properties to potentially modify these compounds into more potent CNS drugs (Saganuwan, 2020).

Antioxidant Activity Determination

In the broader context of scientific research, the determination of antioxidant activity is crucial. Although not directly related to 4-Bromobenzo[d]oxazole, understanding the methods used in determining antioxidant activity, such as ABTS and DPPH assays, is essential for evaluating the biological activities of its derivatives. This knowledge is fundamental in assessing the therapeutic potential of compounds synthesized from 4-Bromobenzo[d]oxazole (Munteanu & Apetrei, 2021).

Wirkmechanismus

Target of Action

4-Bromobenzo[D]oxazole is a derivative of the heterocyclic compound oxazole . Oxazoles are known to have a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties . .

Mode of Action

Oxazole derivatives are known to interact with various biological targets due to their versatile heterocyclic structure . The bromine atom in 4-Bromobenzo[D]oxazole could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner.

Biochemical Pathways

Benzoxazole derivatives have been reported to exhibit antimicrobial activity against several bacterial and fungal species . This suggests that 4-Bromobenzo[D]oxazole may interfere with the biochemical pathways essential for the growth and survival of these microorganisms.

Pharmacokinetics

The compound’s molecular weight (19802 g/mol) and solid physical form suggest that it may have suitable properties for oral administration .

Result of Action

Given the reported antimicrobial activity of benzoxazole derivatives , it is plausible that 4-Bromobenzo[D]oxazole may exert a similar effect, potentially leading to the inhibition of microbial growth.

Zukünftige Richtungen

The important information presented in the researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . The increasing relevance of oxazole moiety in the area of medicinal chemistry suggests that it will continue to be a subject of interest for future research .

Eigenschaften

IUPAC Name |

4-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIQVHAZXAORPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617132 | |

| Record name | 4-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzo[D]oxazole | |

CAS RN |

217326-65-3 | |

| Record name | 4-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

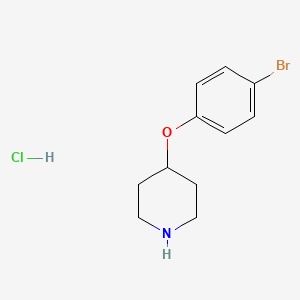

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

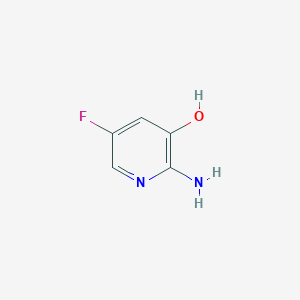

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

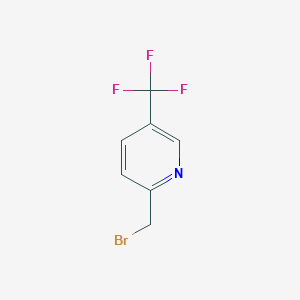

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)